molecular formula C10H7BrFN3O2 B14901335 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B14901335
M. Wt: 300.08 g/mol
InChI Key: IIFNFKUJJUMTPW-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and fluorine atoms, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the bromination and fluorination of a benzene derivative. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Material Science: The compound’s unique structure makes it useful for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 2-bromo-4-fluoro-N-methylbenzamide
  • 2-bromo-4-fluoro-N-phenylbenzamide

Uniqueness

What sets 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide apart is the presence of the oxadiazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable for applications that require specific interactions or stability.

Properties

Molecular Formula

C10H7BrFN3O2

Molecular Weight

300.08 g/mol

IUPAC Name

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C10H7BrFN3O2/c1-5-13-10(17-15-5)14-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,14,15,16)

InChI Key

IIFNFKUJJUMTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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